

Comprehensive Spectroscopic Characterization of 6-Morpholinopyridine-3-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	6-Morpholinopyridine-3-sulfonamide
CAS No.:	90648-77-4
Cat. No.:	B1399150

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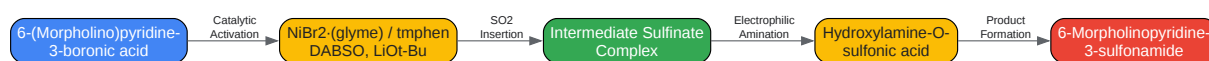
Executive Summary

6-Morpholinopyridine-3-sulfonamide (CAS: 90648-77-4) is a highly versatile heterocyclic building block, frequently utilized in the rational design of kinase inhibitors, including Janus kinase (JAK) modulators for autoimmune and oncological indications [1]. For drug development professionals and analytical chemists, confirming the exact structural connectivity and purity of this intermediate is paramount. This whitepaper provides an authoritative, in-depth analysis of the compound's spectroscopic profile (NMR, IR, MS), detailing the causality behind the analytical choices and establishing a self-validating framework for structural confirmation.

Synthesis & Mechanistic Causality

Traditional sulfonamide synthesis relies on harsh chlorosulfonation of aromatic rings, a method often incompatible with sensitive, electron-rich heterocycles like morpholinopyridines. To circumvent this, modern protocols employ a transition-metal-catalyzed sulfur dioxide insertion strategy [2].

By utilizing DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a bench-stable, solid SO₂ surrogate, chemists avoid the toxicity of gaseous SO₂. The reaction is catalyzed by a Nickel(II) complex, which facilitates the oxidative addition into the C-B bond of 6-(morpholino)pyridine-3-boronic acid. Subsequent SO₂ insertion yields a sulfinate intermediate, which is directly trapped via electrophilic amination using hydroxylamine-O-sulfonic acid (HOSA) to form the primary sulfonamide [2].



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Workflow for the catalytic synthesis of **6-Morpholinopyridine-3-sulfonamide**.

Step-by-Step Synthesis Protocol

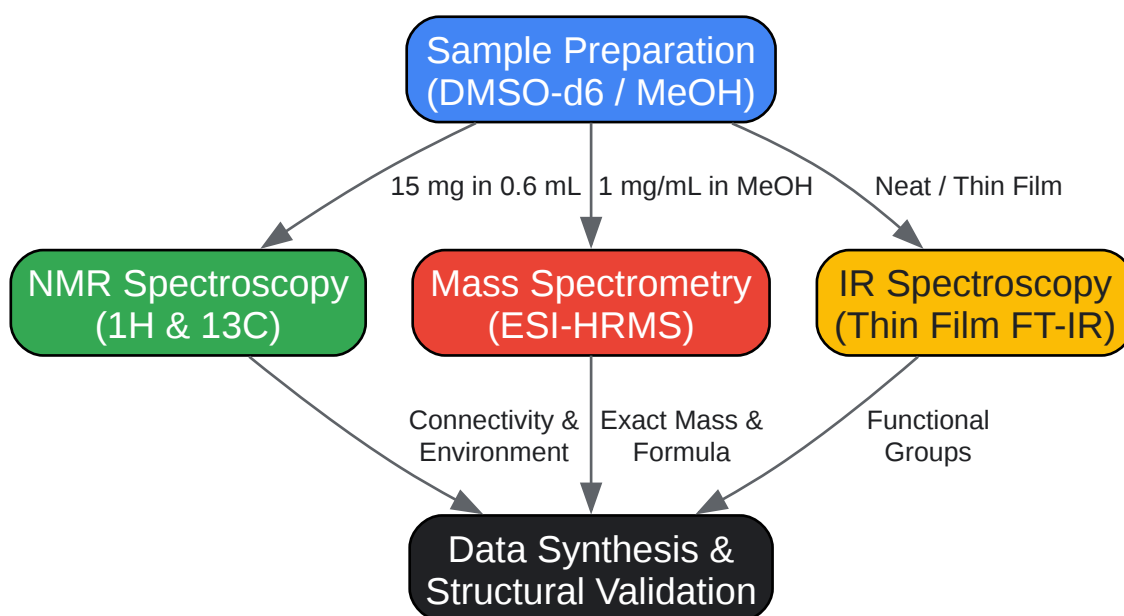
- **Catalytic Activation:** In an inert, nitrogen-purged reaction vial, combine 6-(morpholino)pyridine-3-boronic acid (0.20 mmol), NiBr₂·(glyme) (10 mol%), tmphen (10 mol%), DABSO (0.6 equiv.), and LiOt-Bu (1.0 equiv.).
- **Sulfinate Formation:** Add anhydrous solvent and stir at room temperature. The Ni-catalyst mediates the controlled release and insertion of SO₂ from DABSO into the aryl-boron bond.
- **Amination:** Upon full conversion to the sulfinate, introduce hydroxylamine-O-sulfonic acid (2.0 equiv.) directly into the vessel. Stir for an additional 1-2 hours.
- **Isolation:** Quench with water, extract with ethyl acetate, and purify via flash column chromatography (80% EtOAc in Petroleum ether) to isolate the product as a yellow solid.

The Self-Validating Analytical Paradigm

To ensure absolute trustworthiness in structural assignment, the analytical workflow must be treated as a self-validating system. No single technique bears the entire burden of proof.

- Mass Spectrometry locks in the exact elemental formula (C₉H₁₃N₃O₃S).
- ¹³C NMR proves the skeletal carbon framework (7 unique carbon environments).

- ^1H NMR mathematically validates the substitution pattern through precise J-coupling constants.
- IR Spectroscopy orthogonalizes the data by confirming the presence of the primary sulfonamide, which can sometimes be obscured in NMR due to proton exchange.



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Orthogonal spectroscopic workflow for structural validation.

Spectroscopic Data & Interpretative Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Rationale: The spectra are acquired in DMSO- d_6 rather than CDCl_3 or CD_3OD .

Sulfonamides exhibit poor solubility in non-polar solvents. Furthermore, DMSO- d_6 prevents the rapid proton exchange of the $-\text{SO}_2\text{NH}_2$ group, allowing it to be clearly observed as a distinct singlet at 7.22 ppm [2].

Coupling Constant Causality: The pyridine ring dictates a rigid geometric relationship between its protons. The highly deshielded C2 proton (8.46 ppm) only has a meta-neighbor, resulting in a small coupling constant ($J = 2.5$ Hz). The C4 proton (7.85 ppm) couples with both the ortho-C5 proton ($J = 9.0$ Hz) and the meta-C2 proton ($J = 2.5$ Hz), creating a doublet of doublets.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.46	Doublet (d)	2.5	1H	Pyridine C2-H
7.85	Doublet of doublets (dd)	9.0, 2.5	1H	Pyridine C4-H
7.22	Singlet (s)	-	2H	-SO ₂ NH ₂
6.94	Doublet (d)	9.0	1H	Pyridine C5-H
3.71 – 3.65	Multiplet (m)	-	4H	Morpholine - CH ₂ -O-CH ₂ -
3.60 – 3.55	Multiplet (m)	-	4H	Morpholine - CH ₂ -N-CH ₂ -

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment	Carbon Type
159.8	Pyridine C6	Quaternary (attached to Morpholine N)
145.8	Pyridine C2	Aromatic CH
135.3	Pyridine C4	Aromatic CH
128.7	Pyridine C3	Quaternary (attached to -SO ₂ NH ₂)
106.0	Pyridine C5	Aromatic CH
65.8	Morpholine C-O	Aliphatic CH ₂ (x2, symmetry equivalent)
44.7	Morpholine C-N	Aliphatic CH ₂ (x2, symmetry equivalent)

High-Resolution Mass Spectrometry (HRMS)

Ionization Causality: In Electrospray Ionization (ESI), the molecule behaves predictably based on its functional groups. In negative mode (ESI-), the mildly acidic sulfonamide group (pKa ~10) readily deprotonates, providing a highly accurate $[M-H]^-$ ion. In positive mode (ESI+), the basic morpholine and pyridine nitrogens protonate easily. The observation of a $a[2M+H]^+$ dimer at 487.2 m/z is a classic self-validating signature of polar molecules forming non-covalent hydrogen-bonded clusters in the gas phase [2].

Table 3: Mass Spectrometry (ESI)

Mode	Adduct	Calculated m/z	Found m/z	Error Validation
Negative (HRMS)	$[M-H]^-$	242.0605	242.0607	< 1.0 ppm
Positive (LRMS)	$[M+H]^+$	244.1	244.1	Nominal Mass Match
Positive (LRMS)	$[2M+H]^+$	487.2	487.2	Dimerization Confirmed

Infrared (IR) Spectroscopy

Sampling Causality: The data is acquired via thin film rather than a KBr pellet. Solid-state IR can suffer from severe polymorphism artifacts where unpredictable crystal lattice hydrogen bonding shifts the N-H and S=O stretches. Thin film deposition ensures a uniform amorphous state, yielding sharp, reproducible vibrational bands [2].

Table 4: Infrared Spectroscopy (Thin Film)

Wavenumber (cm ⁻¹)	Functional Group / Vibrational Mode
3252	N-H stretch (Primary sulfonamide)
1591	C=N / C=C stretch (Pyridine ring)
1309	Asymmetric S=O stretch
1148, 1112	Symmetric S=O stretch / C-O-C stretch (Morpholine)
943	S-N stretch / Aromatic out-of-plane bend

Step-by-Step Spectroscopic Acquisition Protocol

- NMR Preparation: Dissolve ~15 mg of the purified compound in 0.6 mL of DMSO-d₆. Transfer to a standard 5 mm NMR tube.
- NMR Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 101 MHz. Calibrate the spectrum using the residual DMSO quintet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C).
- MS Preparation & Acquisition: Prepare a 1 mg/mL solution in HPLC-grade methanol. Inject into an ESI-TOF mass spectrometer. Run sequential positive and negative ionization sweeps to capture both [M+H]⁺ and [M-H]⁻ adducts.
- IR Acquisition: Dissolve a small fraction of the solid in a volatile solvent (e.g., DCM), apply to an ATR crystal, and allow the solvent to evaporate to form a thin film. Record the FT-IR spectrum against a pre-recorded ambient background.

Conclusion

The comprehensive spectroscopic profile of **6-Morpholinopyridine-3-sulfonamide** establishes a rigorous standard for its identification. By interlocking exact mass validation (HRMS), skeletal mapping (¹³C NMR), precise spatial connectivity (¹H NMR J-coupling), and functional group orthogonalization (IR), researchers can confidently utilize this compound in downstream drug discovery workflows without fear of structural ambiguity.

References

- Title: US8309718B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors Source: Google Patents URL
- Title: Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxid - Amazon S3 (Supplementary Information) Source: Published Literature / Amazon S3 URL:[[Link](#)]

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Sources

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